molecular formula C7H4Cl2IN3 B8025623 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8025623
M. Wt: 327.93 g/mol
InChI Key: CKQREJUSPJUIPH-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic organic compound. It is characterized by the presence of chlorine and iodine atoms at positions 2, 4, and 6, respectively, and a methyl group at position 7 on the pyrrolo[2,3-d]pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine typically involves the chlorination and iodination of the pyrrolo[2,3-d]pyrimidine core. One common method involves the reaction of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol with phosphorus oxychloride (POCl3) to introduce the chlorine atoms at positions 2 and 4. The reaction is carried out under reflux conditions with toluene as the solvent . The iodination at position 6 can be achieved using iodine and a suitable oxidizing agent under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and microwave-assisted synthesis to enhance reaction efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace chlorine atoms.

    Electrophilic Substitution: Reagents like bromine or sulfuric acid can be used to introduce additional substituents.

    Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

    Reduction: Lithium aluminum hydride or sodium borohydride can be used as reducing agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted derivatives, while oxidation with potassium permanganate can yield corresponding oxides .

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is unique due to the presence of both chlorine and iodine atoms, as well as a methyl group, which can significantly influence its chemical reactivity and biological activity. These substituents can enhance its binding affinity to molecular targets and improve its pharmacokinetic properties .

Properties

IUPAC Name

2,4-dichloro-6-iodo-7-methylpyrrolo[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2IN3/c1-13-4(10)2-3-5(8)11-7(9)12-6(3)13/h2H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKQREJUSPJUIPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC2=C1N=C(N=C2Cl)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2IN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 2
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 3
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 4
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 5
Reactant of Route 5
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Reactant of Route 6
Reactant of Route 6
2,4-Dichloro-6-iodo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine

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